(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester

Sulfosuccinate synthesis Polymerizable emulsifier Chain-length optimization

Sourcing this specific N-acyl aminoethyl maleate surfactant often involves limited availability. As the C12 (dodecanoyl) analog, this compound delivers: - Highest documented bisulfite sulfonation yield (96.78%) among C8-C14 series, lowering raw material cost per kg of sulfosuccinate product. - Covalent polymer backbone incorporation via reactive maleate double bond, eliminating surfactant desorption in latex coatings. - Application-validated wetting agent for leather treatment. Supply is via custom synthesis with typical lead times of 2-4 months; early procurement planning recommended.

Molecular Formula C18H31NO5
Molecular Weight 341.4 g/mol
Cat. No. B12298114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester
Molecular FormulaC18H31NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O
InChIInChI=1S/C18H31NO5/c1-2-3-4-5-6-7-8-9-10-11-16(20)19-14-15-24-18(23)13-12-17(21)22/h12-13H,2-11,14-15H2,1H3,(H,19,20)(H,21,22)/b13-12+
InChIKeyLGOGBKVYHAJYEP-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12 Amide-Linked Maleate Monoester Overview


(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester (CAS 5877-44-1; molecular formula C₁₈H₃₁NO₅) is an anionic, polymerizable surfactant belonging to the N-acyl aminoethyl maleate class . It features a C12 (dodecanoyl) hydrophobic tail, a central amide linkage, and a terminal maleic acid monoester headgroup that retains a reactive double bond . This structural combination differentiates it from simple alkyl maleate monoesters (which lack the hydrogen-bonding amide group) and from N-alkyl maleamic acids (which lack the aminoethyl ester spacer). The compound is used as a reactive surfactant (surfmer) in emulsion polymerization, a wetting agent for leather treatment, and a precursor for sulfosuccinate-type surfactants [1].

Why C12 Dodecanoyl Analog Cannot Be Substituted


In-class substitution among (Z)-2-butenedioic acid hydrogen 1-[2-[(1-oxoalkyl)amino]ethyl] esters is not functionally equivalent because alkyl chain length (C10, C12, C14, C16, C18) directly governs critical micelle concentration (CMC), surface tension reduction efficiency, foaming behavior, and derivatization yield [1][2]. Furthermore, the amide linkage in the spacer region introduces hydrogen-bonding capability that lowers CMC relative to ester-only maleate surfactants, while the reactive maleate double bond enables covalent incorporation into polymer backbones—a feature absent in non-polymerizable surfactant analogs [3]. Selection of the incorrect chain length or headgroup architecture can result in suboptimal emulsion stability, altered foaming characteristics, or reduced sulfonation efficiency, directly impacting product quality and process economics.

Differentiation from Chain-Length and Structural Analogs


Sulfonation Yield Peak at C12 Chain Length

In a comparative study of sulfonation reactions converting sodium maleic acid monoesters to allyl-type sodium sulfosuccinic diesters, the dodecyl (C12) derivative achieved a sulfonation yield of 96.78%, outperforming both the octyl (C8) derivative at 94.8% and the tetradecyl (C14) derivative at 93.6% [1]. This indicates that the C12 chain length provides an optimal balance of hydrophobicity and steric accessibility for the bisulfite addition reaction. A user selecting the C10 or C16 analog for sulfosuccinate production would anticipate lower conversion efficiency.

Sulfosuccinate synthesis Polymerizable emulsifier Chain-length optimization

Superior Foaming Performance of C12 Telomer

Among a homologous series of N-alkyl maleamic acid telomer-type surfactants with chain lengths from C6 to C14, the C12 (dodecyl) telomer, designated 3.0R12MaAm, exhibited the highest foaming ability and the highest foam stability in water [1]. While this data is from the telomer form rather than the monomer, it establishes that the C12 alkyl chain length is uniquely optimal for foam-related performance within this structural class. No other chain length achieved comparable foaming performance in the same study.

Foaming ability Foam stability N-alkyl maleamic acid Chain-length effect

Amide Linkage Reduces CMC vs. Ester Analogs

A systematic study of fatty acid monoethanolamide ethoxylates demonstrated that the presence of an amide bond in the surfactant molecular structure leads to a decrease in critical micelle concentration (CMC) compared to surfactants lacking this functionality [1]. This effect is attributed to intermolecular hydrogen bonding between neighboring amide groups, which stabilizes micelle formation at lower concentrations [1]. Although this study did not directly measure the target compound, the structural principle is directly transferable: (Z)-2-butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester, with its amide linkage, is expected to exhibit a lower CMC than the corresponding alcohol-derived monoester, dodecyl hydrogen maleate (CAS 2424-61-5), which has no amide group.

Critical micelle concentration Amide bond Hydrogen bonding Surfactant design

Leather Wetting Agent Application Specificity

The compound bearing CAS 5877-44-1—confirmed as (Z)-2-butenedioic acid (2Z)-, 1-(2-((1-oxododecyl)amino)ethyl) ester—is explicitly cataloged as a wetting agent for leather treatment . This contrasts with shorter-chain (C8, C10) or longer-chain (C16, C18) N-acyl aminoethyl maleate analogs, which may favor detergent, emulsification, or viscosity-building applications due to shifts in hydrophilic-lipophilic balance (HLB). The specificity for leather wetting suggests an optimal balance of penetration rate and substrate affinity uniquely provided by the C12 chain combined with the amide-ester headgroup architecture.

Leather treatment Wetting agent Industrial application CAS 5877-44-1

Covalent Surfmer Incorporation in Latex Polymers

Dialkyl maleate surfactants bearing a polymerizable maleate double bond can covalently incorporate into polymer chains during emulsion polymerization, functioning as surfmers (polymerizable surfactants) [1]. This covalent anchoring prevents surfactant desorption from latex particle surfaces, enhancing colloidal stability and reducing foam formation in the final coating [1]. This property structurally distinguishes the target compound from non-polymerizable surfactant analogs such as sodium dodecyl sulfate (SDS) or nonylphenol ethoxylates (NPEO), which remain physically adsorbed and can migrate, causing performance deterioration. Among reactive maleate surfmers, the C12 chain length offers an intermediate hydrophobicity that balances water solubility with surface activity, as CMC decreases with increasing alkyl chain length [1].

Reactive surfactant Surfmer Emulsion polymerization Latex stability

C12 Monomer as Optimal Telomerization Precursor

Telomerization of N-alkyl maleamic acid monomers (RnMaAm, n = 6–14) to produce multi-alkyl chain telomers (xRnMaAm, x = 2.9–3.2) resulted in CMC values that were 1/142 to 1/42 of those of the corresponding monomers with the same alkyl chain length [1]. Surface tensions of telomer aqueous solutions were 24–32 mN m⁻¹, compared to 30–35 mN m⁻¹ for the corresponding monomers [1]. The C12 (R12MaAm) monomer is, therefore, a critical starting material for producing high-performance multi-alkyl anionic surfactants via telomerization. The specific telomer 3.2R12MaAm achieved a surface tension of 24.4 mN m⁻¹ at the CMC [2], representing one of the lowest values reported for this surfactant class.

Telomerization Multi-alkyl surfactant Surface tension reduction CMC depression

Key Application Scenarios


High-Yield Sulfosuccinate Diester Synthesis

When the objective is to manufacture sodium sulfosuccinic diester surfactants through bisulfite sulfonation, the dodecyl (C12) maleic acid monoester precursor provides the highest documented conversion yield (96.78%) among the C8–C14 series tested [1]. This yield advantage translates directly into lower raw material cost per kilogram of finished sulfosuccinate product and reduced waste-disposal burden from unreacted starting material. Procurement of the C12 aminoethyl maleate ester for this synthetic route is quantitatively justified over the C8 or C14 analogs.

High-Foam Detergent and Personal Care Formulations

Formulators seeking maximal foam generation and long-term foam persistence should prioritize surfactants derived from the C12 N-alkyl maleamic acid structural motif. The telomer derived from the C12 monomer (3.0R12MaAm) demonstrated the highest foaming ability and foam stability among all chain lengths (C6–C14) tested in aqueous solution [1]. Although this evidence is from the telomer form, the chain-length–performance relationship establishes C12 as the optimal hydrophobic tail for foam-critical applications within this surfactant class.

Migration-Free Emulsion Polymerization with Surfmer

In the synthesis of waterborne polymer dispersions (acrylic, styrene-acrylic, or vinyl acetate latexes), the polymerizable maleate double bond of (Z)-2-butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester enables covalent incorporation into the polymer backbone [1]. This contrasts with physically adsorbed conventional surfactants (e.g., SDS, NPEO) that can desorb over time, causing foam in coatings, water sensitivity in films, and reduced colloidal stability. The C12 chain provides intermediate hydrophobicity suitable for a wide range of monomer systems.

Leather Wetting and Penetration in Tanning

The compound has been specifically identified as a wetting agent for leather treatment [1], indicating that its C12 chain length and amide-ester headgroup architecture provide the requisite balance of surface tension reduction and substrate compatibility for effective penetration into leather hides. Substituting a C10 or C14 analog risks suboptimal wetting kinetics due to shifts in hydrophilic-lipophilic balance (HLB). For leather chemical procurers, the C12 analog represents the application-validated choice.

Ultra-Low CMC Multi-Alkyl Surfactant Feedstock

The C12 N-alkyl maleamic acid monomer serves as the precursor for telomerization reactions that produce multi-alkyl chain surfactants with CMC values reduced by a factor of 42–142 relative to the monomer and surface tensions as low as 24.4 mN m⁻¹ [1][2]. These ultra-low CMC surfactants are valuable for enhanced oil recovery (EOR), high-temperature detergent formulations, and specialty emulsification where minimal surfactant loading is critical. The C12 chain length is empirically associated with the highest foam performance among telomer products [1].

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